molecular formula C6H9NO3 B8192097 (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B8192097
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-UCORVYFPSA-N
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Description

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is a derivative of pyrrolidine, a five-membered lactam ring, and contains both a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and enantioselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method involves preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and mixing it with the substrate and cofactors to achieve the desired reduction.

Another method involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is reacted with tetraisopropyl titanate in absolute 2-propanol under reflux conditions . The resulting product is then purified through a series of steps, including hydrolysis and distillation, to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to be environmentally friendly and cost-effective, with high yields and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral centers and the presence of both a ketone and a carboxylic acid group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-UCORVYFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

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